molecular formula C5H3Br2NO B1395804 2,6-Dibromopyridin-4-ol CAS No. 220616-68-2

2,6-Dibromopyridin-4-ol

Cat. No. B1395804
M. Wt: 252.89 g/mol
InChI Key: FGDIUEDAZXIZBM-UHFFFAOYSA-N
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Description

2,6-Dibromopyridin-4-ol is a synthetic organic compound that belongs to the family of pyridine and halogenated compounds. It is a white to off-white crystalline solid .


Synthesis Analysis

A practical and efficient protocol for the syntheses of 6-substituted 2-bromopyridine compounds has been developed by using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromopyridin-4-ol is C5H3Br2NO . The InChI code is 1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H, (H,8,9) .


Chemical Reactions Analysis

The major advantage of the synthesis protocol of 2,6-Dibromopyridin-4-ol is the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical form of 2,6-Dibromopyridin-4-ol is solid . It has a molecular weight of 252.89 . The storage temperature is in an inert atmosphere, 2-8C .

Scientific Research Applications

Synthesis and Chemical Applications

2,6-Dibromopyridin-4-ol plays a significant role in chemical synthesis and applications. It serves as a vital precursor in the synthesis of 2-aminopyridines, compounds with extensive biological and chemical significance. The reaction of 2,6-dibromopyridine with various amines produces 6-bromopyridine-2-amines, which are further utilized in C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011). Additionally, 2,6-dibromopyridin-4-ol undergoes regioselective Suzuki cross-coupling reactions, which are crucial for producing certain pyridine derivatives that are otherwise challenging to synthesize (Sicre, Alonso-Gómez, & Cid, 2006).

Catalysis and Material Science

In catalysis and material science, the coordination compounds of terpyridines, including derivatives of 2,6-dibromopyridin-4-ol, are extensively used. These compounds find applications in photovoltaics, biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. The breadth of reactions catalyzed by terpyridines and their transition metal complexes is diverse, ranging from artificial photosynthesis to organic transformations (Winter, Newkome, & Schubert, 2011).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands has been developed. This approach allows the synthesis of diversely substituted pyridines, which are of significant importance to chemists in these fields (Prajapati, Schulzke, Kindermann, & Kapdi, 2015). Furthermore, the synthesis of 2-pyridones from 2,6-dibromopyridine is a notable application, leading to the production of tissue factor VIIa inhibitors (Parlow & South, 2003).

Safety And Hazards

The safety information for 2,6-Dibromopyridin-4-ol includes the signal word “Warning” and hazard statements H302-H315-H319 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2,6-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDIUEDAZXIZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702663
Record name 2,6-Dibromopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromopyridin-4-ol

CAS RN

220616-68-2
Record name 2,6-Dibromopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Waki, H Abe, M Inouye - Chemistry–A European Journal, 2006 - Wiley Online Library
Water‐soluble poly(m‐ethynylpyridine)s were designed to realize saccharide recognition in protic media. UV/Vis, 1 H NMR, and fluorescence measurements revealed that the polymer …
H Chen, S Deng, Y Wang, N Albadari… - Journal of Medicinal …, 2019 - ACS Publications
We recently reported the crystal structure of tubulin in complex with a colchicine binding site inhibitor (CBSI), ABI-231, having 2-aryl-4-benzoyl-imidazole (ABI). Based on this and …
Number of citations: 39 pubs.acs.org
H Abe, D Murayama, F Kayamori, M Inouye - Macromolecules, 2008 - ACS Publications
A series of glycoside-linked oligomeric 2,6-pyridylene−ethynylene (m-ethynylpyridine) compounds were prepared and studied for their intramolecular chiral induction. The primary …
Number of citations: 43 pubs.acs.org
US Jonnalagadda, TM Nguyen, F Li… - Macromolecular …, 2020 - Wiley Online Library
Sonogelation by supramolecular gelators is highlighted as a paradigm shift for their potential applications in material and biomedical sciences. Yet, these materials require organic …
Number of citations: 6 onlinelibrary.wiley.com
G Bentzinger, E Pair, J Guillon, M Marchivie, C Mullié… - Tetrahedron, 2020 - Elsevier
We describe the enantioselective synthesis and biological evaluation of 4-(2-amino-1-hydroxyethyl)pyridines (4 AHPs) as new antimalarial drug candidates. In particular, two routes to …
Number of citations: 6 www.sciencedirect.com
TJ Hsu - 2015 - ir.stonybrook.edu
Carbon nanotubes have attracted a great deal of research interest because they have potential applications in many different areas, such as nanoprobes, molecular reinforcements in …
Number of citations: 2 ir.stonybrook.edu
S Das - 2022 - search.proquest.com
The use of fossil fuels to meet our energy requirements has contributed significantly to increase the atmospheric carbon dioxide level causing global warming. This calls for the …
Number of citations: 2 search.proquest.com

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